molecular formula C24H19N5O2S B2999282 4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1251597-18-8

4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2999282
CAS No.: 1251597-18-8
M. Wt: 441.51
InChI Key: IUFRDZKQJMQOKW-UHFFFAOYSA-N
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Description

The compound 4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine (molecular formula: C₂₄H₁₉N₅O₂S, molecular weight: 441.51 g/mol) features a thiazole ring substituted with a 3-methoxyphenyl group and a 1,2,3-triazole moiety linked to a 4-phenoxyphenyl substituent (Figure 1).

Properties

IUPAC Name

5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c1-30-20-9-5-6-16(14-20)21-15-32-24(26-21)22-23(25)29(28-27-22)17-10-12-19(13-11-17)31-18-7-3-2-4-8-18/h2-15H,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFRDZKQJMQOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by a thiazole ring, a triazole moiety, and multiple aromatic substitutions. Its molecular formula is C22H20N4OSC_{22}H_{20}N_4OS, with a molecular weight of approximately 396.49 g/mol. The presence of methoxy and phenoxy groups enhances its lipophilicity, which is crucial for biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Prostaglandin E Synthase : Related aminothiazoles have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the production of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. For instance, compounds like TH-848 demonstrated IC50 values of 1.1 μM against IL-1β-induced PGE2 production in human gingival fibroblasts .
  • Anticancer Activity : Nitrogen-rich heterocycles, including triazoles and thiazoles, have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives containing these scaffolds have displayed potent activity against MCF-7 and HeLa cells .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to the target compound:

Compound NameActivity TypeTarget Cell LineIC50 (μM)Reference
TH-848Anti-inflammatoryHuman fibroblasts1.1
Compound 3dCytotoxicHeLa29
Compound 14AntimicrobialE. coli0.12

Case Study 1: Inhibition of PGE2 Production

A study investigated the anti-inflammatory effects of aminothiazoles in an experimental model of periodontitis. The local treatment with TH-848 resulted in a 46% reduction in alveolar bone loss without systemic side effects on inflammatory markers . This highlights the potential of thiazole derivatives as selective anti-inflammatory agents.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on azole derivatives, compounds were evaluated for their cytotoxic effects against cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl in compound 4h and the 4-chlorophenyl in . Nitro groups (e.g., in ) are electron-withdrawing, whereas methoxy groups are electron-donating, influencing reactivity and biological activity.

highlights Dimroth cyclization under triethylamine/DMF for triazole formation, yielding >80% efficiency .

Biological Activity Trends :

  • Antiproliferative Activity : Benzothiazole-containing triazoles ( ) show promise, suggesting the target compound’s thiazole-triazole core may similarly interact with cancer targets.
  • Anti-inflammatory and Antimicrobial Effects : Compounds with bis-triazolylmethyl groups (4h ) or halogenated aryl rings (9c ) exhibit enhanced activity, underscoring the importance of substituent choice.

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